molecular formula C10H9ClFN3 B3024482 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine CAS No. 1002033-29-5

1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine

Cat. No.: B3024482
CAS No.: 1002033-29-5
M. Wt: 225.65 g/mol
InChI Key: QZIABYNUWYCBQP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine (C₁₀H₉ClFN₃, molecular weight 225.65 g/mol) is a pyrazole derivative featuring a benzyl substituent with 2-chloro and 4-fluoro groups. Its structure combines a pyrazole ring with a halogenated benzyl group, which modulates electronic properties and steric interactions critical for target binding .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c11-10-3-8(12)2-1-7(10)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIABYNUWYCBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301209482
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002033-29-5
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002033-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301209482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, oxidized pyrazoles, and reduced amines.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and physicochemical properties of pyrazol-4-amine derivatives are highly sensitive to substituent positions and electronic profiles. Key analogs are compared below:

Table 1: Structural Comparison of Benzyl-Substituted Pyrazol-4-amines
Compound Name Benzyl Substituents Pyrazole Substituents Molecular Weight (g/mol) Key References
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine 2-Cl, 4-F H 225.65
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 4-Cl H 207.66
1-(3-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine 3-Cl, 4-F H 225.65
1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 4-Ethyl 5-Me, 3-CF₃ 337.32
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-amine 2-Cl, 4-Cl H 242.11

Key Observations :

  • Halogen Position: The 2-chloro-4-fluoro substitution in the target compound provides a unique steric and electronic profile compared to para-chloro (4-Cl) analogs.
  • Electron-Withdrawing Groups : Fluorine’s electronegativity enhances the benzyl group's electron-withdrawing effect, which may improve binding to targets requiring polarized interactions (e.g., kinase ATP pockets) .

SAR Trends :

  • Para-Substituents : A 4-methyl group (p-tolyl) maximizes TNF-α inhibition. Larger substituents (4-Br, 4-CF₃) reduce activity due to steric clashes .
  • Ortho-Substituents : The target’s 2-chloro group may reduce potency compared to para-substituted analogs but could improve selectivity for other targets (e.g., kinases) .
Table 3: Physicochemical Properties
Compound logP (Calculated) Solubility (mg/mL) Synthetic Accessibility
This compound 2.8 0.15 Moderate (requires multi-step halogenation)
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine 2.5 0.30 High (commercially available)
1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine 3.9 0.05 Low (complex CF₃ introduction)

Key Insights :

  • Lipophilicity : The target compound’s logP (2.8) balances membrane permeability and aqueous solubility, making it suitable for oral administration .
  • Synthesis : Fluorination and chlorination steps (e.g., using HATU-mediated couplings in ) increase complexity compared to simpler analogs .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-4-amine is a pyrazole derivative that has attracted significant attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound features a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group, which imparts distinct biological activities, making it a candidate for drug development and other scientific applications.

Structural Overview

The molecular formula of this compound is C₁₁H₉ClFN₃, with a molecular weight of approximately 225.65 g/mol. Its unique substitution pattern enhances its reactivity and interaction with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator in various biochemical pathways, influencing cellular functions through:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Binding : The compound can bind to neurotransmitter receptors, potentially affecting neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that pyrazole derivatives can exhibit anticancer activity. For instance, related compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The compound is being investigated for its anti-inflammatory properties. Its mechanism may involve the modulation of cytokine release and inhibition of inflammatory mediators, making it a potential candidate for treating inflammatory diseases.

Insecticidal Activity

Recent studies have explored the insecticidal properties of related pyrazole compounds. For example, compounds featuring the pyrazole moiety have shown effectiveness against pests like Mythimna separata and Plutella xylostella, indicating potential agricultural applications .

Case Studies and Research Findings

Several research studies have focused on the synthesis and biological evaluation of this compound and its analogs:

StudyFindings
Demonstrated larvicidal activity against Mythimna separata with an efficacy comparable to established insecticides.
Investigated structure-activity relationships (SAR) revealing that specific substitutions enhance anticancer activity against HeLa cells.
Explored anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineStructureLacks fluorine substitution; different biological activity profile.
1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineStructureContains fluorine instead of chlorine; may exhibit different pharmacokinetics.
1-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amineStructureDifferent position of fluorine; could affect receptor binding affinity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine

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